molecular formula C13H31NSn B12274376 Tributylstannylmethanamine

Tributylstannylmethanamine

Cat. No.: B12274376
M. Wt: 320.10 g/mol
InChI Key: SYKYWNLSMURNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylstannylmethanamine is an organotin compound with the molecular formula C13H31NSn. It is a liquid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is characterized by the presence of a tin atom bonded to three butyl groups and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannylmethanamine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with formaldehyde and subsequent amination. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tributylstannylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride.

    Radical Reactions: Initiators like azobisisobutyronitrile and conditions involving light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce organotin oxides .

Mechanism of Action

The mechanism of action of tributylstannylmethanamine involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The compound can also act as a radical initiator, promoting radical reactions through the formation of tin-centered radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylstannylmethanamine is unique due to its combination of a tin atom with a methanamine group, allowing it to participate in a wider range of chemical reactions compared to other organotin compounds. Its ability to form stable complexes and act as a radical initiator makes it particularly valuable in organic synthesis and catalysis .

Properties

Molecular Formula

C13H31NSn

Molecular Weight

320.10 g/mol

IUPAC Name

tributylstannylmethanamine

InChI

InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2;

InChI Key

SYKYWNLSMURNCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.